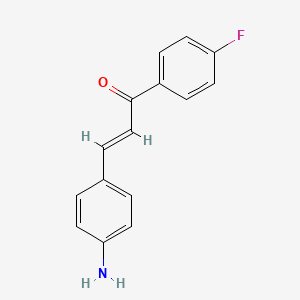

(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Übersicht

Beschreibung

(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H12FNO and its molecular weight is 241.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Solvent Polarity Effects

Research has explored the photophysical properties of chalcone derivatives, including those similar to "(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one". These studies have shown that solvent polarity significantly affects the absorption and fluorescence characteristics due to intramolecular charge transfer interactions. This property is essential for applications in fluorescent probes and materials science, where solvent environment control can modulate the photophysical behavior of materials (Kumari et al., 2017).

Molecular Structure and Hyperpolarizability

Another area of application is in the analysis of molecular structure and hyperpolarizability. Studies have synthesized and characterized compounds closely related to "this compound", revealing insights into their crystal structure, vibrational modes, and electronic properties. This research is crucial for developing materials with specific optical and electronic applications, such as non-linear optics (NLO) materials and molecular electronics (Najiya et al., 2014).

Intermolecular Interactions and Crystal Engineering

The study of intermolecular interactions in derivatives of 1,2,4-triazoles, which share structural similarities with the compound , highlights its potential application in crystal engineering. Understanding these interactions is essential for designing materials with desired properties, such as stability, solubility, and reactivity. Such insights are vital for pharmaceutical sciences and materials chemistry (Shukla et al., 2014).

Fluorescence Probing and Bioimaging

Fluorescent amino acids, including analogues of adenine like 2-aminopurine, have been utilized as probes to study DNA conformational changes. This application is directly relevant to the compound "this compound" due to its potential as a building block in fluorescent probes. Such probes can offer insights into protein folding, enzyme activity, and other biochemical processes (Rachofsky et al., 2001).

Liquid Crystal Photoalignment

The compound has potential applications in the field of liquid crystals, particularly in photoalignment technologies. Research on prop-2-enoates derivatives demonstrates their utility in promoting the alignment of nematic liquid crystals, which is crucial for liquid crystal display (LCD) technologies. The ability to manipulate liquid crystal orientation through photoalignment offers significant advantages in display technology and optical devices (Hegde et al., 2013).

Eigenschaften

IUPAC Name |

(E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-10H,17H2/b10-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDSFAUTFBXEHO-XCVCLJGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801200685 | |

| Record name | (2E)-3-(4-Aminophenyl)-1-(4-fluorophenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801200685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958456-78-5 | |

| Record name | (2E)-3-(4-Aminophenyl)-1-(4-fluorophenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=958456-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(4-Aminophenyl)-1-(4-fluorophenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801200685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

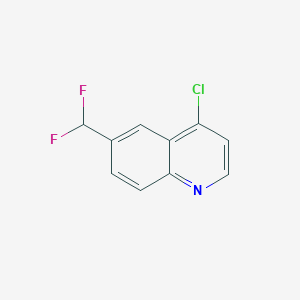

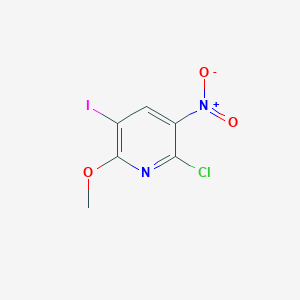

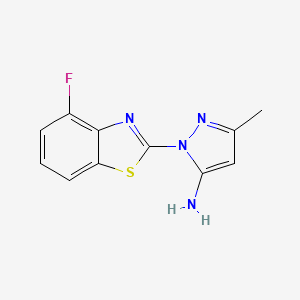

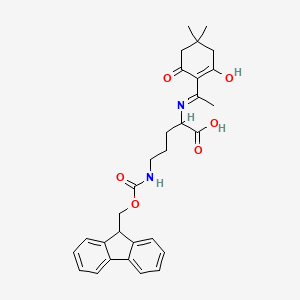

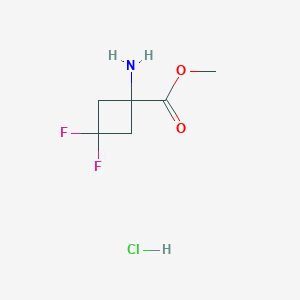

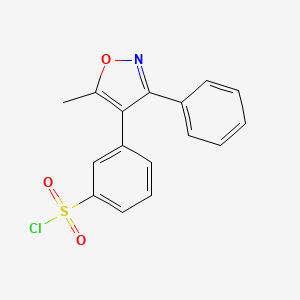

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1436948.png)

![4-[di((2)H3)methylamino]benzoic acid](/img/structure/B1436952.png)

![4,6-Dibromopyrazolo[1,5-a]pyridine](/img/structure/B1436958.png)

![(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1436962.png)